
4-benzyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O2S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds containing thiadiazole and benzamide moieties, similar to the chemical structure of interest, have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Their anticancer effectiveness was assessed using the MTT assay method, with some compounds showing GI50 values comparable to the standard drug Adriamycin. Additionally, molecular docking studies have suggested probable mechanisms of action, and ADMET properties predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Antibacterial Activity
Novel analogs with benzothiazole substituents have been designed and synthesized, displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for cytotoxicity and showed that their antibacterial effects were achieved at non-cytotoxic concentrations (Palkar et al., 2017).
Enzyme Inhibition
Research on acridine-acetazolamide conjugates, featuring a thiadiazole scaffold, revealed potent inhibition of various human carbonic anhydrase isoforms. These findings suggest the potential of these compounds for therapeutic applications targeting these enzymes (Ulus et al., 2016).
Antiallergy Agents
Studies on N-(4-substituted-thiazolyl)oxamic acid derivatives have identified them as potent antiallergy agents. These compounds demonstrated higher potency than the reference drug, disodium cromoglycate, in rat PCA models, indicating their potential as effective treatments for allergies (Hargrave et al., 1983).
Antifungal Agents
The synthesis of new thiazolyl benzamides and their derivatives has been explored for potential antifungal applications. These compounds were assessed for their antifungal activity, underscoring the importance of the thiazole moiety in developing new antifungal treatments (Narayana et al., 2004).
properties
IUPAC Name |
4-benzyl-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-7-6-10-22(18(17)2)27-23(31)16-33-26-30-29-25(34-26)28-24(32)21-13-11-20(12-14-21)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBGOILBBWWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

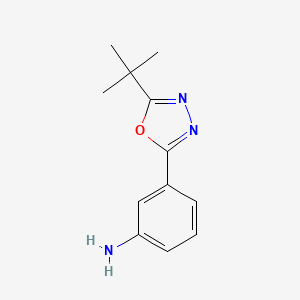
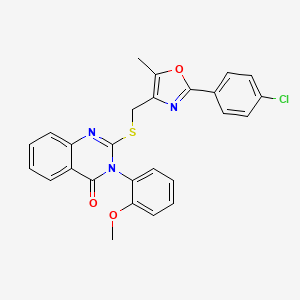
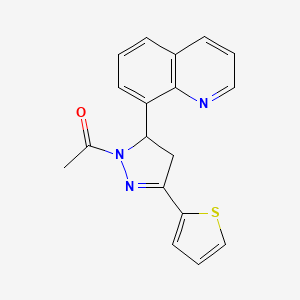
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)
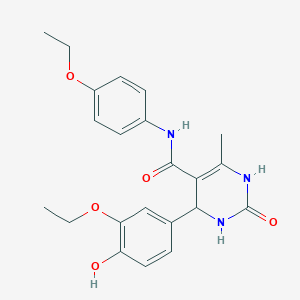
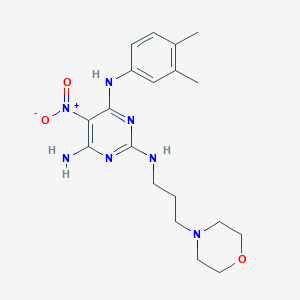
![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)
![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)
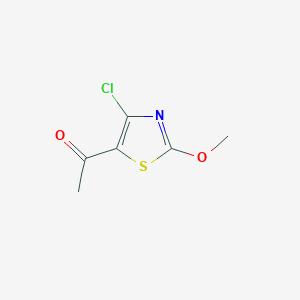
![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)
![2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2882750.png)
![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)